molecular formula C14H10ClNO5S B14547690 2-(4-Chlorobenzene-1-sulfonyl)-1-(4-nitrophenyl)ethan-1-one CAS No. 61820-96-0

2-(4-Chlorobenzene-1-sulfonyl)-1-(4-nitrophenyl)ethan-1-one

Cat. No.: B14547690
CAS No.: 61820-96-0
M. Wt: 339.8 g/mol
InChI Key: LWTGZKYLKGCQQF-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzene-1-sulfonyl)-1-(4-nitrophenyl)ethan-1-one is an organic compound that features both sulfonyl and nitrophenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzene-1-sulfonyl)-1-(4-nitrophenyl)ethan-1-one typically involves the following steps:

    Nitration: The nitrophenyl group can be introduced through nitration of a suitable aromatic precursor using a mixture of concentrated nitric and sulfuric acids.

    Coupling Reaction: The final step involves coupling the sulfonylated and nitrated intermediates under specific conditions, such as using a base or a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzene-1-sulfonyl)-1-(4-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.

    Substitution: The chlorobenzene and nitrophenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other bases/acids can facilitate substitution reactions.

Major Products

    Oxidation: Products may include sulfonic acids or other oxidized derivatives.

    Reduction: Major products include amines or other reduced forms of the compound.

    Substitution: Products depend on the specific substituents introduced during the reaction.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for potential therapeutic uses, such as in drug development.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzene-1-sulfonyl)-1-(4-nitrophenyl)ethan-1-one depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of signaling pathways, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorobenzene-1-sulfonyl)-1-phenylethan-1-one: Lacks the nitro group, which may result in different chemical properties and applications.

    2-(4-Methylbenzene-1-sulfonyl)-1-(4-nitrophenyl)ethan-1-one: Contains a methyl group instead of a chlorine atom, potentially altering its reactivity and uses.

    2-(4-Chlorobenzene-1-sulfonyl)-1-(4-aminophenyl)ethan-1-one:

Uniqueness

2-(4-Chlorobenzene-1-sulfonyl)-1-(4-nitrophenyl)ethan-1-one is unique due to the presence of both sulfonyl and nitrophenyl groups, which confer distinct chemical properties. These functional groups can participate in a variety of chemical reactions, making the compound versatile for different applications.

Properties

CAS No.

61820-96-0

Molecular Formula

C14H10ClNO5S

Molecular Weight

339.8 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfonyl-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C14H10ClNO5S/c15-11-3-7-13(8-4-11)22(20,21)9-14(17)10-1-5-12(6-2-10)16(18)19/h1-8H,9H2

InChI Key

LWTGZKYLKGCQQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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